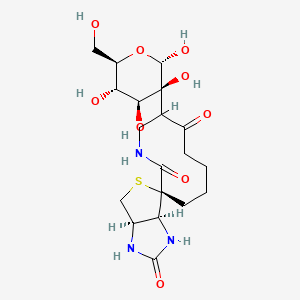
2-(Biotinylamido)ethyl alpha-D-mannopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Biotinylamido)ethyl alpha-D-mannopyranoside is a biochemical compound with a molecular formula of C18H31N3O8S and a molecular weight of 449.52 g/mol . This compound is a derivative of mannose and biotin, combining the properties of both molecules. It is commonly used in biochemical research due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Biotinylamido)ethyl alpha-D-mannopyranoside typically involves the reaction of biotin with an amine derivative of mannoseThis intermediate is then reacted with biotin under specific conditions to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Biotinylamido)ethyl alpha-D-mannopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may yield amine derivatives, and substitution reactions may yield various substituted products .
Wissenschaftliche Forschungsanwendungen
2-(Biotinylamido)ethyl alpha-D-mannopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in the study of carbohydrate-protein interactions and as a probe in biochemical assays.
Medicine: It is used in the development of diagnostic tools and therapeutic agents.
Industry: The compound is used in the production of biotinylated products for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-(Biotinylamido)ethyl alpha-D-mannopyranoside involves its interaction with specific molecular targets. The biotin moiety allows the compound to bind to avidin or streptavidin, which are commonly used in biochemical assays. The mannose moiety interacts with carbohydrate-binding proteins, facilitating various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Biotinylamido)ethyl alpha-D-glucopyranoside
- 2-(Biotinylamido)ethyl alpha-D-galactopyranoside
- 2-(Biotinylamido)ethyl alpha-D-xylopyranoside
Uniqueness
2-(Biotinylamido)ethyl alpha-D-mannopyranoside is unique due to its specific combination of biotin and mannose. This combination allows it to participate in both biotin-avidin interactions and carbohydrate-protein interactions, making it a versatile tool in biochemical research .
Eigenschaften
Molekularformel |
C19H29N3O9S |
|---|---|
Molekulargewicht |
475.5 g/mol |
IUPAC-Name |
(3aS,4S,6aR)-9'-[(2S,3S,4S,5S,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-3-yl]spiro[3,3a,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-4,3'-azecane]-2,2',8'-trione |
InChI |
InChI=1S/C19H29N3O9S/c23-6-11-12(25)14(26)19(30,16(28)31-11)8-5-20-15(27)18(4-2-1-3-10(8)24)13-9(7-32-18)21-17(29)22-13/h8-9,11-14,16,23,25-26,28,30H,1-7H2,(H,20,27)(H2,21,22,29)/t8?,9-,11+,12+,13-,14-,16-,18-,19-/m0/s1 |
InChI-Schlüssel |
UOSMTVCHCGDYEY-GJGAYWNVSA-N |
Isomerische SMILES |
C1CC[C@]2([C@@H]3[C@H](CS2)NC(=O)N3)C(=O)NCC(C(=O)C1)[C@@]4([C@H]([C@@H]([C@H](O[C@@H]4O)CO)O)O)O |
Kanonische SMILES |
C1CCC2(C3C(CS2)NC(=O)N3)C(=O)NCC(C(=O)C1)C4(C(C(C(OC4O)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Bromo-3-nitro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B15205516.png)
![2-[3-Bromo-5-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B15205526.png)
![(Octahydropyrrolo[1,2-a]pyrazin-7-yl)methanol](/img/structure/B15205532.png)
![4-(Trifluoromethyl)benzo[d]oxazole-2-carboxamide](/img/structure/B15205543.png)






![6-Iodo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15205586.png)
